1-(cycloheptylmethyl)-4-(2,7-dichloro-9H-xanthene-9-amido)-1-ethylpiperidin-1-ium
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
UCB-35625 is synthesized through a multi-step process involving the following key steps:
Formation of the Piperidinium Core: The synthesis begins with the preparation of the piperidinium core, which involves the reaction of 1-cycloocten-1-ylmethyl with 1-ethylpiperidinium iodide.
Introduction of the Xanthenyl Group:
Final Assembly: The final step involves the coupling of the intermediate products to form UCB-35625.
Industrial Production Methods
Industrial production of UCB-35625 follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
UCB-35625 undergoes several types of chemical reactions, including:
Oxidation: UCB-35625 can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced products.
Substitution: UCB-35625 can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of UCB-35625 .
Scientific Research Applications
UCB-35625 has a wide range of scientific research applications, including:
Mechanism of Action
UCB-35625 exerts its effects by antagonizing chemokine receptors CCR1 and CCR3 . It binds to specific amino acids within the transmembrane helices of these receptors, preventing the activation of downstream signaling pathways . This inhibition blocks the chemotaxis of leukocytes, thereby reducing inflammation and potentially inhibiting cancer cell migration .
Comparison with Similar Compounds
Similar Compounds
Banyu Pharmaceutical Company’s Compound: A related compound with comparable antagonistic effects on chemokine receptors.
Uniqueness
UCB-35625 is unique due to its high selectivity and potency against CCR1 and CCR3 receptors . Its ability to inhibit both receptors makes it a valuable tool in research and potential therapeutic applications .
Properties
Molecular Formula |
C29H37Cl2N2O2+ |
---|---|
Molecular Weight |
516.5 g/mol |
IUPAC Name |
2,7-dichloro-N-[1-(cycloheptylmethyl)-1-ethylpiperidin-1-ium-4-yl]-9H-xanthene-9-carboxamide |
InChI |
InChI=1S/C29H36Cl2N2O2/c1-2-33(19-20-7-5-3-4-6-8-20)15-13-23(14-16-33)32-29(34)28-24-17-21(30)9-11-26(24)35-27-12-10-22(31)18-25(27)28/h9-12,17-18,20,23,28H,2-8,13-16,19H2,1H3/p+1 |
InChI Key |
ZTXGBIXSMSZDOC-UHFFFAOYSA-O |
Canonical SMILES |
CC[N+]1(CCC(CC1)NC(=O)C2C3=C(C=CC(=C3)Cl)OC4=C2C=C(C=C4)Cl)CC5CCCCCC5 |
Origin of Product |
United States |
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